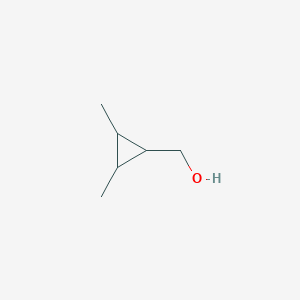
(2,3-Dimethylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylcyclopropyl)methanol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where two methyl groups are attached to the second and third carbon atoms of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as the cyclopropanation of alkenes followed by functional group transformations to introduce the hydroxymethyl group.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
(2,3-Dimethylcyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s strain can also affect its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- (2,2-Dimethylcyclopropyl)methanol
- (2,3-Dimethylcyclopropyl)ethanol
- Cyclopropylmethanol
Comparison: (2,3-Dimethylcyclopropyl)methanol is unique due to the specific positioning of the methyl groups on the cyclopropane ring, which can influence its chemical reactivity and physical properties. Compared to (2,2-Dimethylcyclopropyl)methanol, the presence of methyl groups at different positions can lead to variations in steric hindrance and electronic effects, affecting its behavior in chemical reactions and interactions with biological targets.
Properties
CAS No. |
24382-75-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2,3-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(4)3-7/h4-7H,3H2,1-2H3 |
InChI Key |
DOWOIXHHMHQXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


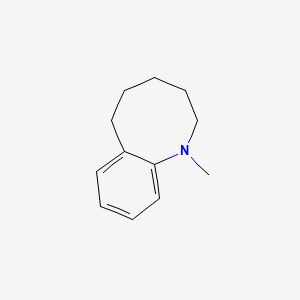
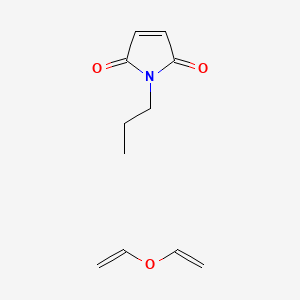
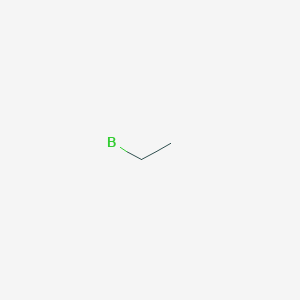
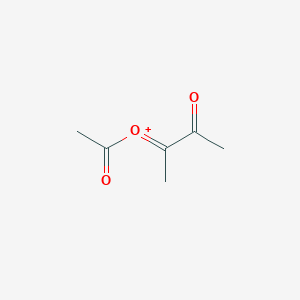

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
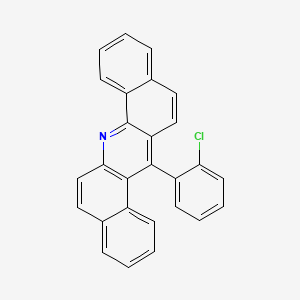
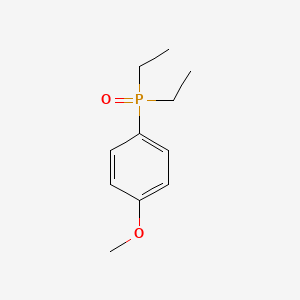
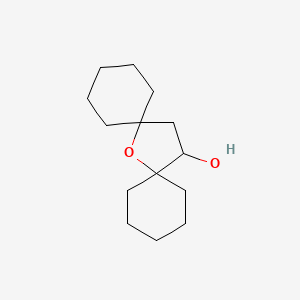
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
